molecular formula C13H19NO4 B3043460 (1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 871357-91-4

(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B3043460
CAS RN: 871357-91-4
M. Wt: 253.29
InChI Key: ZPMJBHUNSHDFPT-JLIMGVALSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a type of norbornene carboxylic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve halogen-metal exchange using butyllithium followed by addition of the appropriate tin halide .


Molecular Structure Analysis

The molecular formula of the parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is C8H10O2 . The specific structure of the requested compound could not be found.


Physical And Chemical Properties Analysis

The parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a liquid at 20 degrees Celsius and has a molecular weight of 138.17 . It should be stored under inert gas .

Scientific Research Applications

Tertiary Butyl Ester Synthesis

(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: serves as a valuable precursor for the synthesis of tertiary butyl esters. These esters find extensive use in synthetic organic chemistry. Notably, a direct and sustainable method has been developed using flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds. Compared to traditional batch methods, this flow process is more efficient, versatile, and environmentally friendly .

Total Synthesis of Complex Tetracyclic Alkaloids

Researchers have focused on the total synthesis of complex tetracyclic alkaloids with intricate three-dimensional structures. The compound’s unique bicyclo[2.2.1]heptane scaffold provides an excellent starting point for constructing these natural products. By leveraging its stereochemistry and reactivity, scientists aim to unlock novel routes to alkaloid synthesis, contributing to drug discovery and understanding biological pathways .

Medicinal Chemistry and Drug Development

The structural features of (1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid make it an attractive candidate for medicinal chemistry studies. Researchers investigate its interactions with biological targets, exploring potential therapeutic applications. Whether as a lead compound or a building block, this molecule holds promise for developing new drugs .

Chiral Catalysts and Asymmetric Synthesis

Chirality plays a crucial role in organic synthesis. The compound’s chiral center offers opportunities for designing novel chiral catalysts. Researchers explore its use in asymmetric transformations, aiming to create enantioselective reactions for the synthesis of complex molecules. These efforts contribute to green chemistry and sustainable processes .

Supramolecular Chemistry

Supramolecular chemistry involves non-covalent interactions to create functional assemblies. The unique bicyclo[2.2.1]heptane framework of this compound can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers investigate its potential as a building block for supramolecular architectures, sensors, and materials .

Computational Chemistry and Molecular Modeling

Theoretical studies using computational methods provide insights into the compound’s behavior, energetics, and reactivity. Researchers employ quantum mechanics and molecular dynamics simulations to explore its conformations, stability, and interactions. These computational approaches guide experimental design and enhance our understanding of chemical processes .

Safety and Hazards

The parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(1R,2R,3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJBHUNSHDFPT-JLIMGVALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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